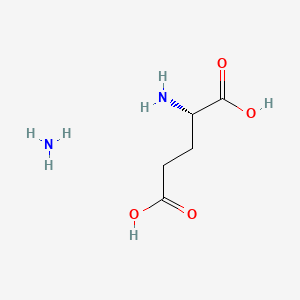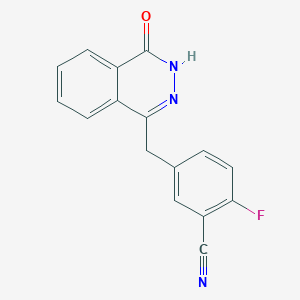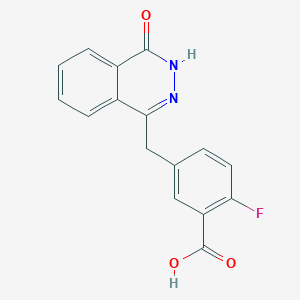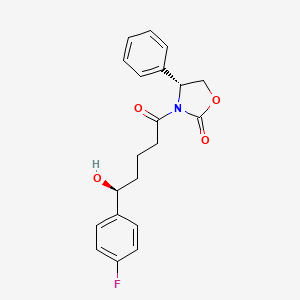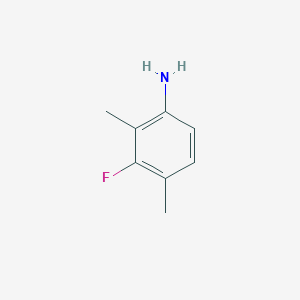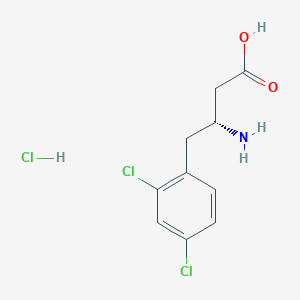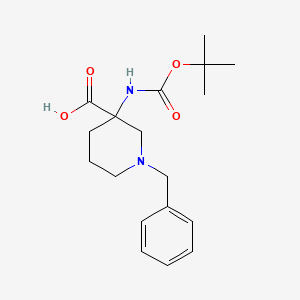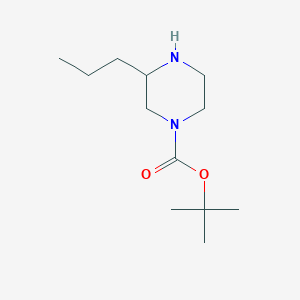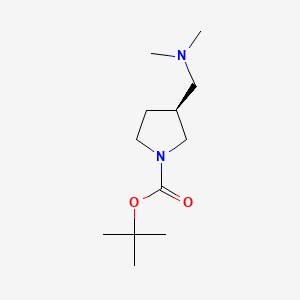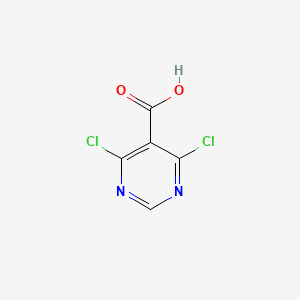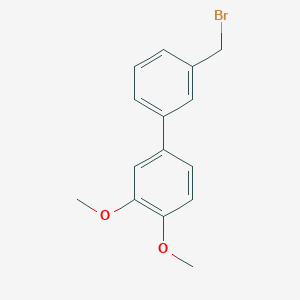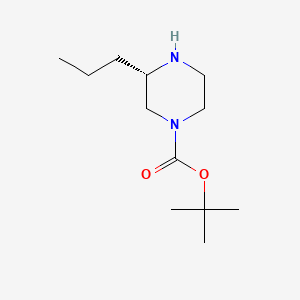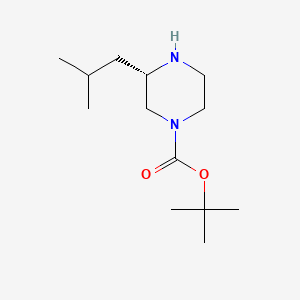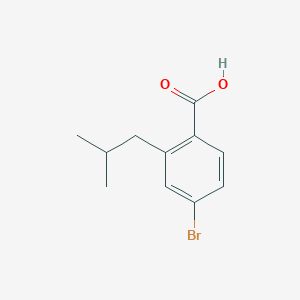
Fmoc-多巴胺(缩酮)-OH
描述
Fmoc-DOPA(acetonide)-OH is a derivative of 3,4-Dihydroxyphenylalanine (DOPA), which is a key precursor for the solid-phase synthesis of adhesive mussel proteins and peptides. These derivatives are inspired by mussels and have garnered significant interest for their potential applications in functional coatings of biomaterials and biomedical devices due to their adhesive properties .
Synthesis Analysis
The synthesis of Fmoc-DOPA(acetonide)-OH has been reported to be a challenging and costly process. However, recent studies have introduced more convenient and cost-effective methods. One approach involves protecting the amino group of DOPA with a phthaloyl group and the carboxyl group as a methyl ester. The catechol of the DOPA derivative is then protected with an acetonide in the presence of p-toluenesulfonic acid. Subsequent removal of the protecting groups yields the desired Fmoc-DOPA(acetonide)-OH . Another study reports a simplified two-step strategy that is both cost-effective and has broad application prospects, suggesting improvements over previous tedious methods .
Molecular Structure Analysis
The molecular structure of Fmoc-DOPA(acetonide)-OH includes a fluorenylmethyloxycarbonyl (Fmoc) group, which is used to protect the amino group during peptide synthesis. The acetonide protection of the catechol moiety is crucial for preventing oxidation and other side reactions during the synthesis of peptides .
Chemical Reactions Analysis
Fmoc-DOPA(acetonide)-OH is primarily used in solid-phase peptide synthesis. The protective groups are strategically selected to be stable during the coupling reactions but can be removed under mild conditions once the peptide synthesis is complete. The Fmoc group is typically removed by a base, such as piperidine, while the acetonide protection can be removed by acid hydrolysis without affecting the peptide backbone .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of Fmoc-DOPA(acetonide)-OH are not detailed in the provided papers, it can be inferred that the stability of the compound under synthesis conditions is a key property. The protective groups must withstand the conditions of peptide elongation but be removable without harming the integrity of the peptide. The solubility of the compound in common organic solvents is also likely to be important for its use in automated peptide synthesizers .
Relevant Case Studies
Although not directly related to Fmoc-DOPA(acetonide)-OH, a study on the total chemical synthesis of membrane proteins using Fmoc chemistry demonstrates the broader utility of Fmoc-protected amino acids. The study highlights the synthesis of membrane proteins, which are challenging to produce due to their hydrophobic nature. The use of Fmoc chemistry in this context underscores the importance of protective groups in the synthesis of complex biomolecules .
科学研究应用
合成和材料开发
Fmoc-多巴胺(缩酮)-OH 作为粘合贻贝蛋白和肽的固相合成中的关键前体,在生物材料和生物医学设备的合成中起着至关重要的作用。研究人员已经开发出更简单、更具成本效益的合成 Fmoc-多巴胺(缩酮)-OH 的方法。例如,Liu 等人 (2020) 报告了一种两步策略,在生物材料领域提供了广泛的应用前景。这一发展很重要,因为传统的合成方法繁琐且成本高,限制了实际应用 (Liu、Zhang、Jiang 和 Liu,2020).
粘合剂和涂层应用
受海洋贻贝启发的多巴胺衍生物的粘合特性一直是为各种材料开发功能涂层的重点。Fmoc-多巴胺(缩酮)-OH 是创建这些粘合元件的组成部分。例如,Fichman 等人 (2014) 探索了使用含多巴胺的超分子聚合物进行金属涂层和表面粘附,揭示了在生物技术中的潜在应用 (Fichman、Adler-Abramovich、Manohar、Mironi‐Harpaz、Guterman、Seliktar 和 Messersmith,2014).
生物医学和水凝胶应用
Fmoc-多巴胺(缩酮)-OH 已显示出在形成水凝胶方面的潜力。Zanna、Iaculli 和 Tomasini (2017) 报道了 Fmoc-l-多巴胺-d-Oxd-OH 的合成及其在创建具有不同机械性能的水凝胶中的应用,表明其对羟基部分的数量和所用触发器的敏感性。这项研究表明,Fmoc-多巴胺(缩酮)-OH 衍生物对于设计具有特定机械特性的材料至关重要 (Zanna、Iaculli 和 Tomasini,2017).
肽合成
Fmoc-多巴胺(缩酮)-OH 已在肽合成中得到有效使用。Liu、Hu 和 Messersmith (2008) 报告了一种将 Fmoc-多巴胺(缩酮)-OH 掺入源自海洋管虫胶蛋白的含多巴胺短肽的方法。这项研究证明了 Fmoc-多巴胺(缩酮)-OH 在创建生物相关肽方面的多功能性 (Liu、Hu 和 Messersmith,2008).
安全和危害
未来方向
属性
IUPAC Name |
(2S)-3-(2,2-dimethyl-1,3-benzodioxol-5-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25NO6/c1-27(2)33-23-12-11-16(14-24(23)34-27)13-22(25(29)30)28-26(31)32-15-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h3-12,14,21-22H,13,15H2,1-2H3,(H,28,31)(H,29,30)/t22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHZLOTJPHMTVDI-QFIPXVFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2=C(O1)C=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC2=C(O1)C=C(C=C2)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-DOPA(acetonide)-OH | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



